![molecular formula C15H25NO4 B1446416 2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid CAS No. 1363381-11-6](/img/structure/B1446416.png)
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid
Übersicht
Beschreibung
“2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid” is a chemical compound with the CAS Number: 1363381-11-6 . It has a molecular weight of 283.37 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 283.37 . The InChI code, which represents its molecular structure, is1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .
Wissenschaftliche Forschungsanwendungen
Natural Neo Acids and Their Derivatives
Natural neo fatty acids and their derivatives, including carboxylic acids with tertiary butyl groups, exhibit various biological activities. These compounds, isolated from diverse sources like plants, algae, fungi, marine invertebrates, and microorganisms, have shown promise as antioxidants, and anticancer, antimicrobial, and antibacterial agents. The structural similarity of "2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid" to these bioactive compounds suggests potential applications in the pharmaceutical, cosmetic, and agronomic industries due to their beneficial biological activities (Dembitsky, 2006).
Biocatalyst Inhibition and Microbial Engineering
Carboxylic acids are pivotal in biorenewable chemicals, serving as precursors for industrial chemicals. Understanding the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for biofuel production. Research on the microbial tolerance to carboxylic acids can guide the engineering of robust microbial strains for improved industrial performance, indicating potential applications in biotechnological processes and renewable energy production (Jarboe et al., 2013).
Environmental and Industrial Applications
The reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the efficiency of these processes for separation from aqueous solutions. Given the environmental and industrial relevance of carboxylic acids, the compound may find applications in improving separation techniques and enhancing the yield of carboxylic acid extraction processes, contributing to environmentally friendly and economically competitive industrial applications (Djas & Henczka, 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-7-15(10-16)6-4-5-11(9-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHJDGFBXSBMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)
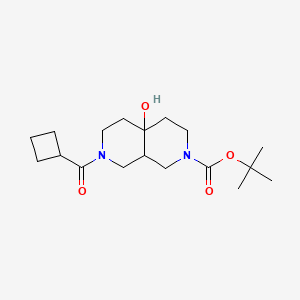
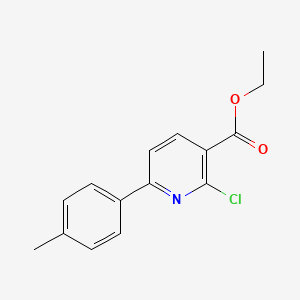

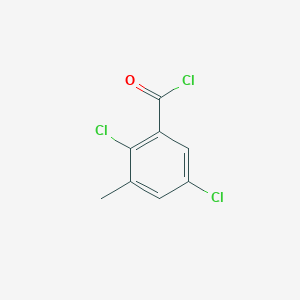

![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

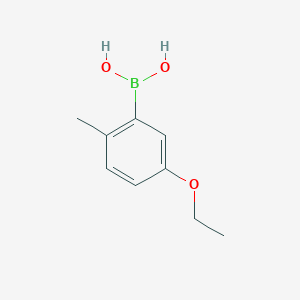
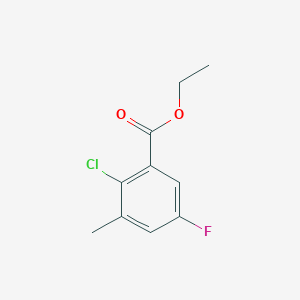
![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)
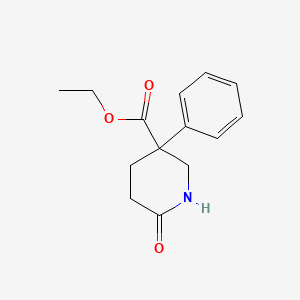
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)